molecular formula C15H22ClN3O2S B12736101 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride CAS No. 86503-30-2

3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride

Cat. No.: B12736101
CAS No.: 86503-30-2
M. Wt: 343.9 g/mol
InChI Key: ZBEFVYFZCJSMNT-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and a thiohydantoin moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method starts with the reaction of p-hydroxybenzaldehyde with dimethylamine and propylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the thiohydantoin ring. The final product is obtained by treating the thiohydantoin with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiohydantoin ring can be reduced to form corresponding thioethers.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)propionic acid
  • 3-(4-Hydroxyphenyl)propanal
  • 2-(3-Hydroxyphenyl)propionic acid

Uniqueness

Compared to similar compounds, 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride stands out due to its unique combination of functional groups. The presence of the dimethylamino group and the thiohydantoin ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

CAS No.

86503-30-2

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C15H21N3O2S.ClH/c1-17(2)8-3-9-18-14(20)13(16-15(18)21)10-11-4-6-12(19)7-5-11;/h4-7,13,19H,3,8-10H2,1-2H3,(H,16,21);1H

InChI Key

ZBEFVYFZCJSMNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O.Cl

Origin of Product

United States

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